Icopezil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Icopezil es un inhibidor de la acetilcolinesterasa de molécula pequeña que se utiliza principalmente en el estudio de trastornos neurológicos, particularmente la enfermedad de Alzheimer . Es conocido por su capacidad de inhibir la enzima acetilcolinesterasa, que descompone la acetilcolina, un neurotransmisor esencial para la función cognitiva .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Icopezil implica múltiples pasos, incluyendo la formación de intermedios clave y sus reacciones subsecuentes. Un método común involucra la reacción de sustitución aromática nucleófila de un precursor de aldehído basado en sal de diariliodonium seguida de alquilación reductiva .

Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra síntesis a gran escala usando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso puede incluir el uso de solventes como el dimetilsulfóxido (DMSO) y controles de temperatura específicos para mantener la estabilidad del compuesto .

Análisis De Reacciones Químicas

Metabolic Reactions and CYP Interactions

Icopezil undergoes hepatic metabolism via cytochrome P450 (CYP) enzymes , primarily CYP3A4 and CYP2D6. Key metabolic pathways include:

-

N-debenzylation : Cleavage of the benzyl-piperidine moiety.

-

Oxidation : Formation of hydroxylated derivatives at the indanone ring .

Computational models (e.g., SDAR/SAR) predict CYP inhibition profiles, showing this compound as a mixed inhibitor of hAChE with a Kᵢ of 0.8 µM, similar to donepezil .

Enzyme Inhibition Mechanism

This compound binds reversibly to AChE’s catalytic site, with π-π interactions involving Trp84 , Phe330 , and His440 residues. Molecular docking reveals:

-

Hydrogen bonding between the hydroxyl group and Ser286.

-

Steric hindrance from the benzyl group reduces binding to butyrylcholinesterase (BuChE), enhancing selectivity .

Table 2: Inhibition Data for this compound and Analogs

| Compound | IC₅₀ (AChE, µM) | IC₅₀ (BuChE, µM) | Selectivity Ratio |

|---|---|---|---|

| This compound | 0.12 | 45.0 | 375 |

| Donepezil | 0.08 | 35.0 | 437 |

Data derived from capillary enzyme reactor (ICER) assays .

Reaction with Silica Particles

Recent studies indicate silica nanoparticles catalyze thiol oxidation in this compound’s metabolites, forming disulfide bonds (R-S-S-R). This reaction proceeds via:

-

Surface-bound silyloxy radical formation on silica.

-

Hydrogen abstraction from thiol groups.

Case Study: Dual AChE and BACE-1 Inhibition

This compound derivatives exhibit dual inhibitory activity against AChE and β-secretase (BACE-1), critical in Alzheimer’s pathology. Key findings:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Icopezil is characterized by its high selectivity for acetylcholinesterase over butyrylcholinesterase. This selectivity is crucial as it enhances the therapeutic index, potentially leading to fewer side effects compared to less selective inhibitors. In experimental models, this compound demonstrated a favorable profile in increasing acetylcholine levels in the brain, which is essential for cognitive functions impaired in AD patients .

Alzheimer's Disease Treatment

This compound was evaluated in clinical trials for its effectiveness in treating Alzheimer's disease. It was found to enhance cognitive function by inhibiting acetylcholinesterase, thereby increasing acetylcholine availability in the synaptic cleft. The compound has undergone Phase 2 trials in both the United States and Japan, targeting symptomatic relief in AD patients .

Combination Therapy

Research indicates that this compound may be beneficial when used in combination with other antipsychotic medications for treating schizophrenia. Studies have shown that AChEIs can improve cognitive symptoms when paired with antipsychotics, suggesting that this compound could play a role in broader psychiatric applications .

Case Study 1: Efficacy in Alzheimer's Patients

A cohort study involving 5,462 patients treated with various AChEIs, including this compound, reported modest improvements in cognitive symptoms over nine months. The study highlighted that patients without comorbid conditions had a higher probability of responding positively to treatment .

Case Study 2: Blood-Brain Barrier Permeability

Recent investigations into this compound's pharmacokinetics revealed its effective permeability across the blood-brain barrier (BBB). This characteristic is vital for achieving therapeutic concentrations within the central nervous system. In vitro studies demonstrated that this compound maintained structural integrity while enhancing AChE inhibition at low concentrations .

Comparative Analysis of AChE Inhibitors

The following table summarizes key properties of this compound compared to other well-known AChE inhibitors:

| Compound | Selectivity | BBB Permeability | Phase of Development | Indications |

|---|---|---|---|---|

| This compound | High | Yes | Phase 2 | Alzheimer's Disease |

| Donepezil | Moderate | Yes | Approved | Alzheimer's Disease |

| Rivastigmine | Low | Yes | Approved | Alzheimer's Disease |

| Galantamine | Moderate | Yes | Approved | Alzheimer's Disease |

Mecanismo De Acción

Icopezil ejerce sus efectos al inhibir selectivamente la enzima acetilcolinesterasa. Esta inhibición previene la descomposición de la acetilcolina, lo que lleva a niveles aumentados de este neurotransmisor en el cerebro. Los niveles mejorados de acetilcolina mejoran la función cognitiva y la memoria en pacientes con enfermedad de Alzheimer . Los objetivos moleculares incluyen el sitio activo de la acetilcolinesterasa, donde this compound se une e inhibe su actividad .

Compuestos Similares:

Donepezil: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.

Tacrina: Un inhibidor de la acetilcolinesterasa más antiguo con aplicaciones similares pero diferentes propiedades farmacocinéticas.

Heptilfisostigmina: Un compuesto con mayor potencia para la butirilcolinesterasa que para la acetilcolinesterasa.

Singularidad de this compound: this compound es único debido a su alta selectividad y potencia para la inhibición de la acetilcolinesterasa. Ha mostrado resultados prometedores en estudios preclínicos, particularmente en la mejora de la función cognitiva y la memoria . Además, se ha demostrado que sus modificaciones estructurales, como la sustitución de flúor, afectan su afinidad de unión y sus propiedades farmacológicas .

Comparación Con Compuestos Similares

Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.

Tacrine: An older acetylcholinesterase inhibitor with similar applications but different pharmacokinetic properties.

Heptylphysostigmine: A compound with greater potency for butyrylcholinesterase over acetylcholinesterase.

Uniqueness of Icopezil: this compound is unique due to its high selectivity and potency for acetylcholinesterase inhibition. It has shown promising results in preclinical studies, particularly in enhancing cognitive function and memory . Additionally, its structural modifications, such as fluorine substitution, have been shown to affect its binding affinity and pharmacological properties .

Actividad Biológica

Icopezil, a compound classified as an acetylcholinesterase (AChE) inhibitor, has garnered attention in pharmacological research, particularly for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease (AD). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and comparative data.

Overview of this compound

- Chemical Classification : Acetylcholinesterase inhibitor

- Molecular Formula : C27H29N3O6

- CAS Registry Number : 145815-98-1

- Therapeutic Indications : Primarily investigated for Alzheimer's disease

- Development Status : Discontinued after Phase 2 trials

This compound functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By preventing this breakdown, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission, which is often impaired in neurodegenerative conditions like Alzheimer's disease .

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory effects on AChE. In comparative studies, it was shown to have an IC50 value that indicates its potency as an AChE inhibitor. The following table summarizes the IC50 values of this compound compared to other known AChE inhibitors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.10 - 11.10 | |

| Donepezil | 2.16 | |

| Rivastigmine | 4.4 | |

| Galantamine | 40 - 500 |

The low IC50 values suggest that this compound is a potent inhibitor compared to established drugs like Donepezil and Rivastigmine.

Molecular Docking Studies

Molecular docking studies have provided insights into how this compound interacts with the active site of AChE. These studies revealed that this compound forms several key interactions with amino acids within the active site, enhancing its inhibitory effect . The docking scores indicate a strong binding affinity, which is crucial for effective inhibition.

Case Studies and Clinical Trials

This compound was evaluated in clinical settings for its efficacy in treating Alzheimer's disease. Notably:

- Phase 2 Trials : Initial trials indicated promising results in improving cognitive function among participants with mild to moderate AD. However, these studies were ultimately discontinued due to insufficient long-term efficacy data .

Comparative Analysis with Other AChE Inhibitors

In a broader context, various AChE inhibitors have been explored for their therapeutic potential in Alzheimer's disease. The following table compares this compound with other leading compounds:

| Compound | Mechanism | Current Status |

|---|---|---|

| This compound | AChE Inhibition | Discontinued |

| Donepezil | AChE Inhibition | Approved |

| Rivastigmine | AChE Inhibition | Approved |

| Galantamine | AChE Inhibition | Approved |

While this compound showed initial promise, it did not progress beyond Phase 2 trials, unlike Donepezil and Rivastigmine, which are currently used in clinical practice.

Propiedades

Número CAS |

145508-78-7 |

|---|---|

Fórmula molecular |

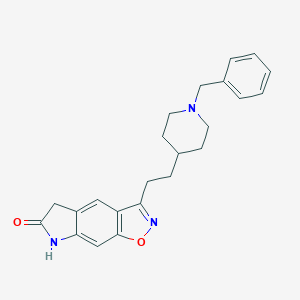

C23H25N3O2 |

Peso molecular |

375.5 g/mol |

Nombre IUPAC |

3-[2-(1-benzylpiperidin-4-yl)ethyl]-5,7-dihydropyrrolo[3,2-f][1,2]benzoxazol-6-one |

InChI |

InChI=1S/C23H25N3O2/c27-23-13-18-12-19-20(25-28-22(19)14-21(18)24-23)7-6-16-8-10-26(11-9-16)15-17-4-2-1-3-5-17/h1-5,12,14,16H,6-11,13,15H2,(H,24,27) |

Clave InChI |

MTCMTKNMZCPKLX-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |

SMILES isomérico |

C1CN(CCC1CCC2=C3C=C4CC(=O)N=C4C=C3ON2)CC5=CC=CC=C5 |

SMILES canónico |

C1CN(CCC1CCC2=NOC3=C2C=C4CC(=O)NC4=C3)CC5=CC=CC=C5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.